![molecular formula C20H16N4O6 B11557039 N'-[(E)-[5-(4,5-Dimethyl-2-nitrophenyl)furan-2-YL]methylidene]-4-nitrobenzohydrazide](/img/structure/B11557039.png)
N'-[(E)-[5-(4,5-Dimethyl-2-nitrophenyl)furan-2-YL]methylidene]-4-nitrobenzohydrazide
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Overview
Description
N’-[(E)-[5-(4,5-Dimethyl-2-nitrophenyl)furan-2-YL]methylidene]-4-nitrobenzohydrazide is a complex organic compound characterized by its unique structure, which includes a furan ring, nitro groups, and a hydrazide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[5-(4,5-Dimethyl-2-nitrophenyl)furan-2-YL]methylidene]-4-nitrobenzohydrazide typically involves the condensation of 5-(4,5-dimethyl-2-nitrophenyl)furan-2-carbaldehyde with 4-nitrobenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions, with the presence of an acid catalyst such as hydrochloric acid to facilitate the condensation reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[5-(4,5-Dimethyl-2-nitrophenyl)furan-2-YL]methylidene]-4-nitrobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydrazide linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted hydrazides.
Scientific Research Applications
N’-[(E)-[5-(4,5-Dimethyl-2-nitrophenyl)furan-2-YL]methylidene]-4-nitrobenzohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antioxidant activities.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N’-[(E)-[5-(4,5-Dimethyl-2-nitrophenyl)furan-2-YL]methylidene]-4-nitrobenzohydrazide involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound a potential candidate for anticancer therapies. Additionally, the hydrazide linkage can form hydrogen bonds with biological macromolecules, affecting their function .
Comparison with Similar Compounds
Similar Compounds
N’-[(E)-[5-(4,5-Dimethyl-2-nitrophenyl)furan-2-YL]methylidene]-4-nitrobenzohydrazide: Similar in structure but with variations in the substituents on the furan or benzene rings.
4-Nitrobenzohydrazide derivatives: Compounds with different substituents on the benzene ring.
Furan-2-carbaldehyde derivatives: Compounds with different substituents on the furan ring.
Uniqueness
N’-[(E)-[5-(4,5-Dimethyl-2-nitrophenyl)furan-2-YL]methylidene]-4-nitrobenzohydrazide is unique due to the presence of both nitro groups and a hydrazide linkage, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C20H16N4O6 |
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Molecular Weight |
408.4 g/mol |
IUPAC Name |
N-[(E)-[5-(4,5-dimethyl-2-nitrophenyl)furan-2-yl]methylideneamino]-4-nitrobenzamide |
InChI |
InChI=1S/C20H16N4O6/c1-12-9-17(18(24(28)29)10-13(12)2)19-8-7-16(30-19)11-21-22-20(25)14-3-5-15(6-4-14)23(26)27/h3-11H,1-2H3,(H,22,25)/b21-11+ |
InChI Key |
SFDLAJROEQZSAF-SRZZPIQSSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1C)[N+](=O)[O-])C2=CC=C(O2)/C=N/NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=C(C=C1C)[N+](=O)[O-])C2=CC=C(O2)C=NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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